Adamantane Attachment Point: 2-Adamantyl (Secondary Carbon) vs. 1-Adamantyl (Bridgehead) Isomer
The 2-adamantyl attachment in CAS 327043-40-3 places the benzamide group on a secondary (methylene) carbon, whereas the more common 1-adamantyl isomer (e.g., N-(1-adamantyl)-2-chlorobenzamide, CAS 19026-84-7) attaches at a tertiary bridgehead position. In the 11β-HSD1 patent series, the 2-adamantyl amide subclass demonstrated that this positional change alone can shift IC₅₀ values from micromolar to single-digit nanomolar ranges on the human 11β-HSD1 isoform after further optimization—a >100-fold potency differential attributable to the altered exit vector geometry [1]. The pentanedioic acid diamide series specifically converged on 2-adamantyl amides as the optimal attachment point for achieving <10 nM 11β-HSD1 IC₅₀ [2]. Note: Direct head-to-head IC₅₀ data for CAS 327043-40-3 versus its 1-adamantyl isomer at a defined target are not publicly available; this inference is drawn from patent SAR trends across structurally analogous 2-adamantyl vs. 1-adamantyl benzamide pairs.
| Evidence Dimension | Attachment point geometry and resulting pharmacophore trajectory |
|---|---|
| Target Compound Data | 2-Adamantyl (secondary C–N bond, CAS 327043-40-3) |
| Comparator Or Baseline | 1-Adamantyl (tertiary bridgehead C–N bond, e.g., CAS 19026-84-7) |
| Quantified Difference | In optimized 11β-HSD1 series, 2-adamantyl amides achieve IC₅₀ < 10 nM vs. micromolar range for analogous 1-adamantyl counterparts (class-level SAR trend) [1][2] |
| Conditions | Human recombinant 11β-HSD1 enzymatic assay (patent SAR data) |
Why This Matters
Procurement of the 2-adamantyl isomer is structurally non-interchangeable with the 1-adamantyl isomer; SAR evidence indicates the 2-adamantyl attachment is the preferred geometry for achieving nanomolar potency at 11β-HSD1 and represents a distinct chemical starting point for medicinal chemistry optimization.
- [1] Roche D, Carniato D, Leriche C, Lepifre F, Christmann-Franck S, Graedler U, Charon C, Bozec S, Doare L, Schmidlin F, Lecomte M, Valeur E. Discovery and structure–activity relationships of pentanedioic acid diamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type I. Bioorg Med Chem Lett. 2009;19(10):2674-2678. doi:10.1016/j.bmcl.2009.03.140 View Source
- [2] Webster SP, Ward P, Binnie M, Craigie E, McConnell KM, Sooy K, Vinter A, Seckl JR, Walker BR. Discovery and biological evaluation of adamantyl amide 11β-HSD1 inhibitors. Bioorg Med Chem Lett. 2007;17(10):2838-2843. doi:10.1016/j.bmcl.2007.02.057 View Source
